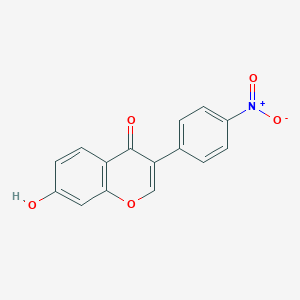

7-Hydroxy-4'-nitroisoflavone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-(4-nitrophenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO5/c17-11-5-6-12-14(7-11)21-8-13(15(12)18)9-1-3-10(4-2-9)16(19)20/h1-8,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEESSYSSRMOMDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428664 | |

| Record name | 7-Hydroxy-4'-nitroisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15485-80-0 | |

| Record name | 7-Hydroxy-4'-nitroisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Hydroxy-4'-nitroisoflavone: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 7-Hydroxy-4'-nitroisoflavone. While specific experimental data for this compound is limited in publicly available literature, this document compiles established synthetic methodologies for related isoflavones and characteristic spectral data from analogous compounds to serve as a valuable resource for researchers.

Physicochemical Properties

This compound is a synthetic isoflavone derivative. Its core structure consists of a chromen-4-one ring substituted with a hydroxyl group at the 7-position and a nitrophenyl group at the 3-position. The introduction of a nitro group at the 4'-position of the B-ring is expected to significantly influence its electronic properties and potential biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₅H₉NO₅ | [PubChem][1] |

| Molecular Weight | 283.23 g/mol | [PubChem][1] |

| IUPAC Name | 7-hydroxy-3-(4-nitrophenyl)chromen-4-one | [PubChem][1] |

| CAS Number | 15485-80-0 | [PubChem][1] |

Synthesis of this compound

A more direct approach involves the nitration of 7-hydroxyisoflavone. A general method for the nitration of isoflavones has been described, which can be adapted for this specific synthesis.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

2.2.1. Synthesis of 7-Hydroxyisoflavone (Precursor)

The synthesis of the precursor, 7-hydroxyisoflavone, can be achieved via the deoxybenzoin route.

-

Reaction: Resorcinol is reacted with 4-hydroxyphenylacetic acid in the presence of a condensing agent to form the corresponding deoxybenzoin intermediate. This intermediate is then cyclized to yield 7-hydroxyisoflavone.

-

Reagents and Solvents: Resorcinol, 4-hydroxyphenylacetic acid, condensing agent (e.g., BF₃·OEt₂ or polyphosphoric acid), solvent (e.g., ether or neat).

-

Procedure (General):

-

A mixture of resorcinol and 4-hydroxyphenylacetic acid is heated with the condensing agent.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water to precipitate the deoxybenzoin intermediate.

-

The intermediate is filtered, dried, and then subjected to cyclization using a suitable reagent like N,N-dimethylformamide (DMF) and a catalyst.

-

The resulting 7-hydroxyisoflavone is purified by recrystallization.

-

2.2.2. Nitration of 7-Hydroxyisoflavone

This protocol is adapted from a general method for the nitration of isoflavones.

-

Reaction: 7-Hydroxyisoflavone is nitrated using a mixture of ammonium nitrate (NH₄NO₃) and trifluoroacetic anhydride (TFAA) in acetonitrile.

-

Reagents and Solvents: 7-Hydroxyisoflavone, ammonium nitrate, trifluoroacetic anhydride, acetonitrile.

-

Procedure (General):

-

To a solution of 7-hydroxyisoflavone in acetonitrile, trifluoroacetic anhydride is added dropwise at 0 °C.

-

Ammonium nitrate is then added portion-wise, and the reaction mixture is stirred at room temperature.

-

The reaction is monitored by TLC.

-

Upon completion, the mixture is poured into ice water, and the precipitate is collected by filtration.

-

The crude product is washed with water and purified by column chromatography or recrystallization to yield this compound.

-

Characterization

Specific spectral data for this compound is not available in the reviewed literature. Therefore, the following sections provide expected spectral characteristics based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the A, B, and C rings of the isoflavone skeleton. The presence of the nitro group on the B-ring will cause a downfield shift of the protons on that ring.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon (C-4) is expected to appear significantly downfield.

Reference Data for a Related Compound (7-Hydroxy-4-methyl-8-nitrocoumarin):

| Chemical Shift (δ) | Multiplicity | Integration | Assignment (Tentative) |

| Data not available for this compound |

Note: The above table is a placeholder. Specific NMR data for the target compound is needed for accurate assignment.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the synthesized compound.

Expected Data:

-

Molecular Ion Peak (M⁺): m/z = 283.0481 (calculated for C₁₅H₉NO₅)

-

Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and subsequent cleavages of the chromen-4-one ring.

Reference Data for a Related Compound (7-Hydroxy-4-methyl-8-nitrocoumarin):

| m/z | Relative Intensity | Fragment (Tentative) |

| Data not available for this compound |

Note: The above table is a placeholder. Specific MS data for the target compound is necessary for a detailed analysis.

Biological Activity and Signaling Pathways

There are no specific studies on the biological activity of this compound reported in the scientific literature. However, the isoflavone scaffold and the presence of a nitro group suggest potential for various biological effects.

Potential Areas of Biological Investigation

-

Anticancer Activity: Many isoflavone derivatives exhibit anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. The electron-withdrawing nature of the nitro group could enhance these effects.

-

Anti-inflammatory Activity: Flavonoids are well-known for their anti-inflammatory effects. The potential of this compound to modulate inflammatory pathways, such as the NF-κB signaling pathway, warrants investigation.

-

Enzyme Inhibition: Isoflavones can act as inhibitors of various enzymes. The specific substitution pattern of this compound may confer inhibitory activity against enzymes like kinases or cyclooxygenases.

Postulated Signaling Pathway (Hypothetical)

Given the known activities of other isoflavones, a potential mechanism of action could involve the modulation of key cellular signaling pathways. For instance, if found to have anticancer properties, it might influence the PI3K/Akt or MAPK signaling pathways, which are often dysregulated in cancer.

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Conclusion

This compound represents an interesting synthetic target for chemical and pharmacological research. This guide provides a foundational framework for its synthesis and characterization based on established chemical principles and data from related compounds. Further experimental work is necessary to establish a definitive synthetic protocol, obtain precise analytical data, and explore the potential biological activities and mechanisms of action of this compound. The information presented herein is intended to facilitate and guide future research endeavors in this area.

References

7-Hydroxy-4'-nitroisoflavone: A Technical Guide on its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity and mechanism of action of 7-Hydroxy-4'-nitroisoflavone is limited in publicly available scientific literature. This document synthesizes information from structurally related isoflavones and flavonoids to propose a likely mechanism of action. The presented quantitative data and experimental protocols are derived from studies on these related compounds and should be considered as a predictive guide for future research on this compound.

Introduction

This compound is a synthetic isoflavone, a class of compounds known for their diverse biological activities. Structurally, it is a derivative of 7-hydroxyisoflavone with a nitro group at the 4' position of the B-ring. This substitution is expected to modulate its electronic properties and, consequently, its interaction with biological targets. Based on the well-documented activities of similar isoflavones, this compound is postulated to exhibit anti-inflammatory and anticancer properties. This technical guide outlines the presumed core mechanism of action, drawing parallels from closely related molecules.

Core Postulated Mechanisms of Action

The primary mechanisms of action for isoflavones often revolve around the modulation of key signaling pathways involved in inflammation and cancer progression. The introduction of a nitro group can enhance the electrophilic nature of the B-ring, potentially leading to interactions with nucleophilic residues in target proteins. The core presumed mechanisms for this compound are:

-

Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Many isoflavones are known to inhibit this pathway.

-

Modulation of MAPK Signaling Pathways: Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular processes like proliferation, differentiation, and apoptosis. Isoflavones have been shown to modulate these pathways.

-

Induction of Apoptosis: By interfering with pro-survival signaling and activating pro-apoptotic pathways, isoflavones can induce programmed cell death in cancer cells.

Quantitative Data on Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the inhibitory concentrations (IC50) of structurally similar isoflavones and flavonoids in various assays. This data can serve as a benchmark for designing experiments with this compound.

| Compound Class | Compound Name | Assay | Cell Line/Enzyme | IC50 Value | Reference |

| Isoflavone | Genistein | NF-κB Inhibition | Macrophages | ~10-20 µM | [1] |

| Isoflavone | Daidzein | COX-2 Inhibition | - | ~50 µM | [2] |

| Flavone | Apigenin | Apoptosis Induction | Breast Cancer Cells | ~25 µM | [3] |

| Flavone | Luteolin | MAPK (JNK) Inhibition | - | ~5 µM | [4] |

| Nitro-containing Flavonoid | (related nitro-chalcone) | NF-κB Inhibition | HEK293T | 172.2 ± 11.4 nM | [1] |

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition

This compound is hypothesized to inhibit the NF-κB pathway by preventing the degradation of IκBα, the inhibitory subunit of NF-κB. This would sequester the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway Modulation

The compound may also interfere with the MAPK signaling cascade, particularly the p38 and JNK pathways, which are often activated by cellular stress and inflammatory stimuli. Inhibition of these pathways can lead to reduced inflammation and induction of apoptosis.

Caption: Potential modulation of the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the proposed mechanisms of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO).

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Human cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry.

NF-κB Reporter Assay

Objective: To measure the inhibitory effect of this compound on NF-κB transcriptional activity.[5]

Materials:

-

HEK293T cells stably transfected with an NF-κB luciferase reporter construct

-

This compound

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Seed the reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Normalize the luciferase activity to total protein concentration or a co-transfected control reporter.

Western Blot Analysis for MAPK Pathway Proteins

Objective: To assess the effect of this compound on the phosphorylation of key MAPK proteins.

Materials:

-

Human cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against total and phosphorylated forms of p38, JNK, and ERK

-

Secondary antibody conjugated to horseradish peroxidase (HRP)

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells with this compound for a specified time, with or without a stimulant (e.g., UV, anisomycin).

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests that its mechanism of action will align with that of other well-characterized isoflavones. The primary therapeutic potential is likely to be in the realms of anti-inflammatory and anticancer applications, mediated through the inhibition of the NF-κB and MAPK signaling pathways, and the subsequent induction of apoptosis. The experimental protocols provided in this guide offer a robust framework for the systematic investigation of these hypotheses. Further research is warranted to elucidate the specific molecular targets and to quantify the efficacy of this compound, thereby validating its potential as a novel therapeutic agent.

References

- 1. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]

7-Hydroxy-4'-nitroisoflavone: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 7-Hydroxy-4'-nitroisoflavone. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes key chemical data, provides a plausible experimental protocol for its synthesis based on a closely related isomer, and discusses the potential biological relevance in the context of related compounds.

Core Chemical Properties and Structure

This compound, a member of the isoflavonoid class, is characterized by a C15H9NO5 molecular formula and a molecular weight of 283.23 g/mol .[1] Its formal IUPAC name is 7-hydroxy-3-(4-nitrophenyl)chromen-4-one.[1] The structural identifiers are essential for unambiguous identification in research and database searches.

Table 1: Chemical and Physical Properties of this compound and a Structural Isomer

| Property | Value for this compound | Value for 7-hydroxy-3-(4-nitrophenyl)chromen-2-one (Isomer) |

| Molecular Formula | C15H9NO5[1] | C15H9NO5[2] |

| Molecular Weight | 283.23 g/mol [1] | 283.23 g/mol [2] |

| IUPAC Name | 7-hydroxy-3-(4-nitrophenyl)chromen-4-one[1] | 7-hydroxy-3-(4-nitrophenyl)chromen-2-one[2] |

| Melting Point | Data not available | 262-264 °C (535–537 K)[3][4] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| pKa | Data not available | Data not available |

| InChI Key | CEESSYSSRMOMDE-UHFFFAOYSA-N[1] | ZIEKCHGRRCVQQL-UHFFFAOYSA-N[2] |

| SMILES | C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)--INVALID-LINK--[O-][1] | C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)--INVALID-LINK--[O-][2] |

Experimental Protocols

Hypothetical Synthesis of this compound:

Step 1: Synthesis of 2,4-Dihydroxy-4'-nitrodeoxybenzoin

-

To a solution of resorcinol (1 equivalent) and 4-nitrophenylacetic acid (1 equivalent) in a suitable solvent (e.g., trifluoroacetic acid), add a condensing agent such as boron trifluoride etherate.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain 2,4-dihydroxy-4'-nitrodeoxybenzoin.

Step 2: Cyclization to form this compound

-

Dissolve the 2,4-dihydroxy-4'-nitrodeoxybenzoin (1 equivalent) in a mixture of dimethylformamide (DMF) and a cyclizing agent such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the mixture at a suitable temperature (e.g., 100-120 °C) for several hours, monitoring by TLC.

-

After cooling, add hydrochloric acid to the reaction mixture to facilitate cyclization and precipitation of the product.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Analytical Characterization:

The synthesized compound would be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Melting Point Analysis: To assess purity.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and effects on signaling pathways of this compound is not available in the current scientific literature. However, the biological activities of structurally related isoflavones and compounds containing a nitro group suggest potential areas for investigation.

Many isoflavones are known to possess a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[5][6] For instance, some trihydroxyflavones have demonstrated anticancer activity against various cell lines.[5] The presence of a nitro group can also confer cytotoxic properties. For example, a synthetic bis-coumarin derivative containing a nitrophenyl group has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of the p53-mediated apoptotic pathway.[7]

Given these precedents, it is plausible that this compound could exhibit cytotoxic or other biological activities. A potential mechanism of action, should it possess anticancer properties, could involve the induction of apoptosis.

Below is a generalized workflow for investigating the cytotoxic effects and apoptotic pathway induction of a novel compound like this compound.

The following diagram illustrates a simplified, generalized apoptotic signaling pathway that is often modulated by flavonoids and other cytotoxic compounds.

Conclusion

This compound is a well-defined chemical entity with known structural properties. While specific experimental data on its physical properties and biological activities are currently lacking in the scientific literature, its structural similarity to other bioactive isoflavones and nitro-containing compounds suggests it may be a candidate for further investigation, particularly in the context of cancer research. The provided hypothetical synthesis protocol and generalized experimental workflows offer a starting point for researchers interested in exploring the therapeutic potential of this and related compounds. Future studies are warranted to elucidate the precise chemical and biological characteristics of this compound.

References

- 1. This compound | C15H9NO5 | CID 7454026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one | C15H9NO5 | CID 5742196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological evaluation of the novel 3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) derivative as potential anticancer agents via the selective induction of reactive oxygen species-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and In Vitro Biological Evaluation of 7-Hydroxy-4'-nitroisoflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-4'-nitroisoflavone is a synthetic isoflavonoid, a class of compounds extensively studied for their potential pharmacological activities. Unlike many isoflavones that are naturally occurring phytoestrogens, this compound is a product of chemical synthesis, which allows for its production with high purity for research purposes. This technical guide provides a comprehensive overview of a plausible synthetic route for this compound, along with detailed protocols for its in vitro evaluation as an antioxidant, anti-inflammatory, and cytotoxic agent. The methodologies are presented to facilitate reproducibility and further investigation into the therapeutic potential of this and structurally related synthetic isoflavones.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the acylation of a resorcinol derivative followed by cyclization to form the isoflavone core. One plausible and efficient method is a one-pot synthesis that proceeds via a deoxybenzoin intermediate.

Proposed Synthetic Pathway

The synthesis involves the Friedel-Crafts acylation of resorcinol with 4-nitrophenylacetic acid to form the intermediate 2,4-dihydroxy-α-(4-nitrophenyl)acetophenone (a deoxybenzoin). This intermediate is then cyclized using a formylating agent, such as N,N-dimethylformamide (DMF) with a catalyst like boron trifluoride etherate and methanesulfonyl chloride, to yield this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Resorcinol

-

4-Nitrophenylacetic acid

-

Zinc chloride (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Methanesulfonyl chloride (MsCl)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Acylation to form Deoxybenzoin Intermediate:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, melt anhydrous zinc chloride under a nitrogen atmosphere.

-

To the molten zinc chloride, add resorcinol and 4-nitrophenylacetic acid in equimolar amounts.

-

Heat the reaction mixture at a suitable temperature (e.g., 120-140°C) for a specified time (e.g., 2-4 hours) until the acylation is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

-

Cyclization to form Isoflavone:

-

To the flask containing the crude deoxybenzoin intermediate, add N,N-dimethylformamide (DMF).

-

Cool the mixture in an ice bath and slowly add boron trifluoride diethyl etherate (BF₃·OEt₂), followed by the dropwise addition of methanesulfonyl chloride (MsCl).

-

Allow the reaction mixture to stir at room temperature for several hours (e.g., 12-24 hours) until the cyclization is complete (monitored by TLC).

-

Quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

In Vitro Biological Activity Assays

The following sections detail the experimental protocols for evaluating the antioxidant, anti-inflammatory, and cytotoxic activities of this compound.

Antioxidant Activity

The antioxidant potential of this compound can be assessed using radical scavenging assays.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[1]

Experimental Protocol:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store in the dark.[2]

-

Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or methanol).[3]

-

Positive Control: Prepare a stock solution of a standard antioxidant like Ascorbic Acid or Trolox.[2]

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and positive control.[3]

-

In a 96-well microplate, add 100 µL of each sample dilution to 100 µL of the DPPH working solution.[2]

-

Include a blank control containing the solvent and DPPH solution.[2]

-

Incubate the plate in the dark at room temperature for 30 minutes.[1][4]

-

Measure the absorbance at 517 nm using a microplate reader.[2]

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration.[2]

-

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to decolorization, which is measured spectrophotometrically.[3]

Experimental Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water.[3]

-

Potassium Persulfate Solution (2.45 mM): Prepare in water.[3]

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow it to stand in the dark at room temperature for 12-16 hours.[5] Dilute this solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm before use.[3]

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound and a standard antioxidant (e.g., Trolox).[3]

-

In a 96-well plate, add a small volume of the sample/standard (e.g., 10-20 µL) to a larger volume of the adjusted ABTS•+ solution (e.g., 180-190 µL).[5]

-

Incubate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[5]

-

Measure the absorbance at 734 nm.[5]

-

-

Data Analysis:

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.[5]

-

| Antioxidant Assay | Parameter | Typical Values for Isoflavones |

| DPPH Radical Scavenging | IC₅₀ (µg/mL) | 10 - >100 (highly structure-dependent) |

| ABTS Radical Scavenging | IC₅₀ (µg/mL) | 5 - 50 (often more sensitive than DPPH) |

| FRAP | (µmol Fe²⁺/g) | Varies widely |

| ORAC | (µmol TE/g) | Varies widely |

Note: These are general ranges for isoflavones and the specific activity of this compound would need to be determined experimentally.

Anti-inflammatory Activity

The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: Macrophages, when stimulated with LPS, produce pro-inflammatory mediators, including nitric oxide. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[6]

Experimental Protocol:

-

Cell Culture:

-

Assay Procedure:

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[6] Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

After incubation, collect the cell culture supernatant.

-

-

Griess Assay:

-

In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[6]

-

Incubate at room temperature for 10 minutes in the dark.[6]

-

Measure the absorbance at 540 nm.[6]

-

-

Data Analysis:

Cytotoxic Activity

The cytotoxic effect of this compound on cancer cells can be determined using the MTT assay.

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

Experimental Protocol:

-

Cell Culture:

-

Culture cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in their appropriate growth media.

-

Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[9]

-

-

Assay Procedure:

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).[9] Include a vehicle control.

-

After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]

-

Remove the MTT-containing medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[9][10]

-

-

Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

-

| Cytotoxicity Assay | Cell Line | Parameter | Typical Values for Synthetic Isoflavones |

| MTT Assay | MCF-7 (Breast Cancer) | IC₅₀ (µM) | 5 - 50 |

| MTT Assay | HeLa (Cervical Cancer) | IC₅₀ (µM) | 10 - 100 |

| MTT Assay | PC-3 (Prostate Cancer) | IC₅₀ (µM) | 10 - 75 |

| MTT Assay | A549 (Lung Cancer) | IC₅₀ (µM) | 15 - 80 |

Note: IC₅₀ values are highly dependent on the specific isoflavone structure, cell line, and experimental conditions.

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Workflow for radical scavenging antioxidant assays.

Caption: Potential anti-inflammatory signaling pathway inhibition.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and in vitro biological evaluation of this compound. The provided synthetic methodology offers a viable route for obtaining this compound for research, while the detailed protocols for antioxidant, anti-inflammatory, and cytotoxic assays provide a solid foundation for investigating its pharmacological potential. The data tables and diagrams serve as a valuable reference for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of synthetic isoflavones as potential therapeutic agents. Further studies, including in vivo experiments and investigation of specific molecular targets, are warranted to fully elucidate the biological activities of this compound.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

7-Hydroxy-4'-nitroisoflavone literature review and background

An In-depth Technical Guide on 7-Hydroxy-4'-nitroisoflavone

Introduction

Isoflavones are a class of naturally occurring phenolic compounds, predominantly found in legumes, that have garnered significant scientific interest due to their wide range of biological activities.[1] Their structural similarity to estrogens allows them to interact with estrogen receptors, leading to potential applications in hormone-dependent conditions.[2] The isoflavone scaffold, a 3-phenylchromen-4-one core, serves as a versatile template for chemical modifications to enhance or modulate their biological effects. The introduction of specific functional groups, such as hydroxyl (-OH) and nitro (-NO2), can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule. The nitro group, in particular, is a known pharmacophore that can influence a compound's electronic properties and biological activity, with many nitro compounds exhibiting antineoplastic, antibiotic, and antihypertensive properties.[3][4]

This technical guide provides a comprehensive literature review and background on this compound, a synthetic isoflavone derivative. Despite the extensive research into isoflavones, this specific compound remains relatively understudied. This document collates the available information on its synthesis, chemical properties, and known biological activities, while also exploring its potential as an inhibitor of key enzymes like aromatase and protein tyrosine kinases based on the activities of structurally related compounds.

Chemical Properties

This compound is a synthetic derivative of the isoflavone core.[5] Its chemical structure is characterized by a hydroxyl group at the 7-position of the A-ring and a nitro group at the 4'-position of the B-ring.

| Property | Value | Source |

| IUPAC Name | 7-hydroxy-3-(4-nitrophenyl)chromen-4-one | PubChem[5] |

| CAS Number | 15485-80-0 | PubChem[5] |

| Molecular Formula | C15H9NO5 | PubChem[5] |

| Molecular Weight | 283.23 g/mol | PubChem[5] |

| Canonical SMILES | C1=CC(=CC=C1C2=COC3=C(C2=O)C=C(C=C3)O)--INVALID-LINK--[O-] | PubChem |

| InChI Key | CEESSYSSRMOMDE-UHFFFAOYSA-N | PubChem[5] |

Synthesis of this compound

The synthesis of nitroisoflavones can be achieved through the nitration of the corresponding isoflavone precursors.[1][2] A general and effective method involves the use of a nitrating agent such as ammonium nitrate in trifluoroacetic anhydride (NH4NO3/TFAA) in an appropriate solvent like acetonitrile.[1][2] This method allows for the introduction of a nitro group onto the isoflavone scaffold.

Caption: General workflow for the synthesis of nitroisoflavones.

Biological Activity and Potential Applications

The biological profile of this compound has not been extensively characterized. However, based on the known activities of nitroisoflavones and the parent 7-hydroxyisoflavone structure, several potential applications can be inferred.

Anti-proliferative Effects on Endothelial Cells

A study on a series of newly synthesized nitro- and aminoisoflavones investigated their effects on the in vitro proliferation of endothelial cells, a key process in angiogenesis.[1][2] While the study reported modest activities for the tested compounds, it provides the most direct biological data available for nitroisoflavone derivatives.[1][2] The anti-proliferative effects of these compounds are crucial for research into anti-angiogenic therapies.

| Compound | IC50 (µg/mL) on Endothelial Cell Proliferation |

| 7-Hydroxy-3'-nitroisoflavone | 12.5 |

| 7-Hydroxy-2'-nitroisoflavone | >50 |

| 7-Methoxy-4'-nitroisoflavone | >50 |

Note: Data for this compound was not explicitly provided in the available literature. The table shows data for structurally similar compounds from the same study to provide context.

Potential as an Aromatase Inhibitor

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis.[6] Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer.[6] Flavonoids, including isoflavones, are known to be competitive inhibitors of aromatase.[7][8][9] The inhibitory potency is influenced by the substitution pattern on the isoflavone core.[9] For instance, 7-hydroxyflavone is a potent aromatase inhibitor.[10][11] Although isoflavones are generally considered weaker aromatase inhibitors than flavones, the specific impact of the 4'-nitro substitution on 7-hydroxyisoflavone's activity warrants further investigation.[7]

Caption: Potential mechanism of aromatase inhibition.

Potential as a Protein Tyrosine Kinase Inhibitor

Protein tyrosine kinases (PTKs) are critical enzymes in cellular signal transduction pathways that regulate cell growth, differentiation, and proliferation.[12] Dysregulation of PTK activity is implicated in various diseases, including cancer and inflammatory conditions.[12] Certain isoflavones, most notably genistein, are well-characterized inhibitors of PTKs.[12][13][14] They typically act as competitive inhibitors with respect to ATP.[14][15] The structural features of this compound suggest it could also interact with the ATP-binding site of PTKs, thereby inhibiting their activity. This potential makes it a candidate for investigation in cancer and anti-inflammatory research.

Caption: Inhibition of protein tyrosine kinase signaling.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning nitroisoflavones.

General Synthesis of Nitroisoflavones

This protocol is adapted from the synthesis of a series of nitroisoflavones.[1][2]

-

Dissolution: The starting isoflavone (e.g., daidzein) is dissolved in anhydrous acetonitrile.

-

Nitration: A solution of ammonium nitrate in trifluoroacetic anhydride (TFAA) is added dropwise to the isoflavone solution at a controlled temperature (e.g., 0 °C).

-

Reaction: The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cold water is added to the reaction mixture. The pH is then adjusted to 7-8 using a 5% aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous mixture is extracted multiple times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude nitroisoflavone product. Further purification can be achieved by recrystallization or column chromatography.

Endothelial Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative effects of compounds on endothelial cells.[1][2]

Caption: Workflow for an endothelial cell proliferation assay.

-

Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded into 96-well plates at a specific density.

-

Adherence: The cells are incubated for 24 hours to allow for attachment to the plate surface.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for an extended period (e.g., 72 hours) to allow for cell proliferation.

-

Quantification of Viable Cells:

-

The medium is removed, and the cells are fixed (e.g., with methanol).

-

The fixed cells are stained with a solution of crystal violet.

-

After washing to remove excess stain, the bound dye is solubilized (e.g., with a sodium dodecyl sulfate solution).

-

The absorbance of the solubilized stain is measured using a microplate reader at a wavelength corresponding to the dye (e.g., 570 nm).

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined from the dose-response curve.

Conclusion

This compound is a synthetic isoflavone for which the scientific literature is currently sparse. The available information points towards straightforward synthetic routes and suggests potential biological activities based on its structural features and the known properties of related compounds. Its potential to modulate endothelial cell proliferation, inhibit aromatase, and interfere with protein tyrosine kinase signaling pathways makes it a compound of interest for further investigation in the fields of oncology and inflammatory diseases. Future research should focus on its definitive synthesis and purification, followed by a comprehensive in vitro and in vivo characterization of its biological effects to validate these potential therapeutic applications.

References

- 1. fada.birzeit.edu [fada.birzeit.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C15H9NO5 | CID 7454026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Natural Products as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular basis of the inhibition of human aromatase (estrogen synthetase) by flavone and isoflavone phytoestrogens: A site-directed mutagenesis study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of soybean extracts and isoflavones in hormone-dependent breast cancer: aromatase activity and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Aromatase inhibition by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Isoflavone-mediated inhibition of tyrosine kinase: a novel antiinflammatory approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The natural tyrosine kinase inhibitor genistein produces cell cycle arrest and apoptosis in Jurkat T-leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Genistein, a specific inhibitor of tyrosine-specific protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of protein-tyrosine kinase activity by flavanoids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 7-Hydroxy-4'-nitroisoflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-4'-nitroisoflavone, a synthetic derivative of the naturally occurring isoflavone daidzein, has emerged as a compound of interest in the exploration of novel therapeutic agents. While research specifically focused on this molecule is in its nascent stages, preliminary evidence suggests potential antiproliferative activity. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, including its synthesis, known biological effects, and detailed experimental protocols from foundational studies. To provide a broader context for its therapeutic potential, this document also explores the well-documented anticancer, anti-inflammatory, and neuroprotective properties of its parent compound, 7-hydroxyisoflavone (daidzein), and discusses the potential modulatory effects of the 4'-nitro functional group based on the structure-activity relationships of related flavonoid compounds.

Introduction

Isoflavones, a class of polyphenolic compounds predominantly found in soybeans and other legumes, have garnered significant attention for their diverse pharmacological activities. This compound is a synthetic isoflavone that combines the core structure of daidzein with a nitro group at the 4' position of the B-ring. This modification is of particular interest as the introduction of a nitro group can significantly alter the electronic properties and biological activity of a molecule, potentially enhancing its therapeutic efficacy or conferring novel pharmacological properties.[1][2] This guide aims to consolidate the available data on this compound and provide a predictive framework for its potential therapeutic applications based on the established bioactivities of its structural analogues.

Synthesis of this compound

The synthesis of this compound has been described via the nitration of its precursor, 7-hydroxyisoflavone (daidzein). A general synthetic workflow is depicted below.

References

An In-depth Technical Guide to 7-Hydroxy-4'-nitroisoflavone Derivatives and Analogs for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoflavonoids, a class of naturally occurring phenolic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer and neuroprotective effects. This technical guide focuses on 7-hydroxy-4'-nitroisoflavone, its derivatives, and analogs, providing a comprehensive overview of their synthesis, potential biological activities, and underlying mechanisms of action. While specific research on this compound is limited, this document extrapolates from the extensive knowledge of isoflavone chemistry and biology to present a detailed guide for researchers. We cover plausible synthetic strategies, predicted biological efficacy based on structure-activity relationships, and detailed experimental protocols for synthesis and bioactivity assessment. All quantitative data from related compounds are summarized in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding and further research in this promising area of drug discovery.

Introduction to Isoflavones

Isoflavones are a subclass of flavonoids characterized by a 3-phenylchromen-4-one backbone. The B-ring is attached to the C-3 position of the C-ring, distinguishing them from flavones where the B-ring is at the C-2 position. This structural variance is key to their biological activity. Many isoflavones are recognized as phytoestrogens due to their structural similarity to 17-β-estradiol, allowing them to interact with estrogen receptors.[1] This interaction is a cornerstone of their role in hormone-dependent conditions. Beyond their estrogenic/antiestrogenic effects, isoflavones exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.[2][3] The substitution pattern on the A and B rings significantly influences their biological effects. The focus of this guide, this compound, possesses a hydroxyl group at the C-7 position of the A-ring and a nitro group at the C-4' position of the B-ring, a combination expected to confer unique biological properties.

Synthesis of this compound and its Analogs

The synthesis of isoflavones can be achieved through various established methods. For a B-ring substituted isoflavone like this compound, the Suzuki-Miyaura cross-coupling reaction is a particularly powerful and versatile strategy.[4][5][6] This method allows for the late-stage introduction of the substituted B-ring, providing a convergent and flexible approach to a variety of analogs.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A plausible and efficient route to this compound involves the palladium-catalyzed Suzuki-Miyaura coupling of a 3-halo-7-hydroxychromone with 4-nitrophenylboronic acid.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

This reaction is a Friedel-Crafts acylation.

-

Reactants: Resorcinol and phenylacetic acid.

-

Catalyst: Zinc chloride (molten).

-

Procedure: A mixture of resorcinol (1 eq) and phenylacetic acid (1 eq) is heated with anhydrous zinc chloride (2 eq) at 150-160 °C for 30 minutes. The reaction mixture is cooled and then treated with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the deoxybenzoin intermediate.[7]

This step involves cyclization using a Vilsmeier-Haack type reagent.

-

Reactants: 2,4-Dihydroxyphenylacetophenone, N,N-dimethylformamide (DMF).

-

Reagents: Boron trifluoride diethyl etherate (BF3·OEt2), methanesulfonyl chloride (MsCl).

-

Procedure: To a solution of the deoxybenzoin intermediate in DMF, BF3·OEt2 is added dropwise at 0 °C. Methanesulfonyl chloride is then added, and the mixture is stirred at room temperature for 4-6 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give 7-hydroxychromone.[7]

-

Reactants: 7-Hydroxychromone.

-

Reagents: Iodine, [bis(trifluoroacetoxy)iodo]benzene.

-

Procedure: 7-Hydroxychromone is dissolved in a suitable solvent like pyridine. Iodine and [bis(trifluoroacetoxy)iodo]benzene are added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford 3-iodo-7-hydroxychromone.

-

Reactants: 3-Iodo-7-hydroxychromone and 4-nitrophenylboronic acid.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

-

Base: Sodium carbonate.

-

Solvent: A mixture of toluene, ethanol, and water.

-

Procedure: A mixture of 3-iodo-7-hydroxychromone (1 eq), 4-nitrophenylboronic acid (1.2 eq), and sodium carbonate (2 eq) in a toluene/ethanol/water solvent system is degassed with argon. The Pd(PPh3)4 catalyst (0.05 eq) is added, and the mixture is refluxed for 12-24 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give this compound.[4]

Biological Activities and Mechanisms of Action

Anticancer Activity

Isoflavones are well-documented for their anticancer properties, which are often attributed to their interaction with estrogen receptors and their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[2][8][9]

Table 1: Anticancer Activity of Related Isoflavones

| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |

| Genistein | MCF-7 (Breast) | Antiproliferative | 15-20 | [8] |

| Daidzein | PC-3 (Prostate) | Apoptosis Induction | 25-50 | [8] |

| Biochanin A | A549 (Lung) | Cell Cycle Arrest | ~20 | [2] |

| Formononetin | SGC7901 (Gastric) | Inhibits Migration | 1.07 | [2] |

| 7-Hydroxy-3',5'-dihydroxyisoflavone | MCF-7 (Breast) | Antiproliferative | 6 | [10] |

Note: The above data is for comparative purposes and illustrates the general potency of isoflavones.

The presence of the 4'-nitro group, an electron-withdrawing group, could enhance the anticancer activity of the isoflavone scaffold. Nitro-containing compounds are known to have a wide range of biological activities, and in some cases, the nitro group can be bioreduced to reactive intermediates that induce cellular damage in cancer cells.[11]

Caption: Potential anticancer signaling pathways modulated by isoflavones.

Neuroprotective Activity

Several isoflavones have demonstrated neuroprotective effects, which are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties, as well as their ability to modulate neuronal signaling pathways.[3]

Table 2: Neuroprotective Effects of Related Isoflavones

| Compound | Model | Effect | Reference |

| Genistein | Oxidative stress in neuronal cells | Reduced apoptosis | [3] |

| Daidzein | Amyloid-beta induced toxicity | Attenuated neuronal damage | [3] |

| Equol | Ischemia-reperfusion injury | Reduced infarct volume | [12] |

The 7-hydroxyl group is a key structural feature for the antioxidant activity of flavonoids. It can donate a hydrogen atom to scavenge free radicals. The overall antioxidant capacity is also influenced by the substitution pattern on the B-ring.

Caption: Proposed mechanisms of neuroprotection by isoflavones.

Structure-Activity Relationship (SAR)

The biological activity of isoflavones is highly dependent on their substitution patterns.

-

A-Ring: A hydroxyl group at the C-7 position is common in biologically active isoflavones and contributes to antioxidant activity.[12]

-

B-Ring: The substitution on the B-ring is a major determinant of activity. Electron-withdrawing groups, such as the nitro group at the C-4' position, can significantly alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets and its overall potency.[11]

-

C-Ring: The double bond between C-2 and C-3 and the 4-oxo group are important for the planarity of the molecule and its ability to intercalate with DNA or bind to receptor sites.[12]

Experimental Protocols for Biological Evaluation

Anticancer Activity Assays

-

Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

-

Principle: Differentiates between viable, apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine externalization.

-

Procedure:

-

Treat cells with the test compound for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.

-

Analyze the cells by flow cytometry.

-

Neuroprotective Activity Assays

-

Cell Line: SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma).

-

Inducing Agent: Hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA).

-

Procedure:

-

Pre-treat neuronal cells with various concentrations of the test compound for 1-2 hours.

-

Induce oxidative stress by adding H2O2 or 6-OHDA.

-

After incubation, assess cell viability using the MTT assay.

-

Measure reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.

-

Conclusion and Future Directions

This compound and its analogs represent a promising, yet underexplored, class of compounds for drug discovery. Based on the extensive literature on isoflavones, it is reasonable to predict that these compounds will exhibit significant anticancer and neuroprotective activities. The synthetic route via Suzuki-Miyaura coupling offers a robust platform for the generation of a library of analogs with diverse substitution patterns on the B-ring, allowing for a thorough investigation of their structure-activity relationships.

Future research should focus on the actual synthesis and in vitro evaluation of this compound and its derivatives against a panel of cancer cell lines and in models of neurodegenerative diseases. Mechanistic studies should be conducted to elucidate the specific signaling pathways modulated by these compounds. The findings from such studies will be crucial for the further development of this class of isoflavones as potential therapeutic agents.

References

- 1. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoflavones: Promising Natural Agent for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A convenient one-pot synthesis of 7-hydroxy-isoflavones from resorcinol with substituted phenylacetic acids (2006) | Himanshu Singh | 18 Citations [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. The mechanisms of anticancer agents by genistein and synthetic derivatives of isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isoflavones with unusually modified B-rings and their evaluation as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant activities of isoflavones and their biological metabolites in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis of 7-Hydroxy-4'-nitroisoflavone (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Hydroxy-4'-nitroisoflavone. Due to the limited availability of direct experimental data for this specific compound, this guide presents a predicted spectroscopic profile based on data from closely related analogues, namely 7-hydroxyisoflavone and 4'-nitro-substituted aromatic compounds. This approach allows for a well-informed estimation of the expected spectral characteristics.

The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed, providing a framework for the experimental analysis of this and similar isoflavone compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from the known spectral properties of 7-hydroxyisoflavone and the expected electronic effects of the 4'-nitro group.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Rationale |

| ~10.80 | s | 1H | 7-OH | Phenolic proton, expected to be downfield and sharp. |

| ~8.50 | s | 1H | H-2 | Singlet, characteristic of isoflavones, downfield due to adjacent oxygen and deshielding from the B-ring. |

| ~8.30 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' | Doublet, downfield due to the strong electron-withdrawing effect of the nitro group. |

| ~8.10 | d, J ≈ 8.7 Hz | 1H | H-5 | Doublet, part of the A-ring spectrum. |

| ~7.85 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' | Doublet, coupled to H-2' and H-6'. |

| ~7.00 | dd, J ≈ 8.7, 2.3 Hz | 1H | H-6 | Doublet of doublets, coupled to H-5 and H-8. |

| ~6.95 | d, J ≈ 2.3 Hz | 1H | H-8 | Doublet, coupled to H-6. |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Predicted Rationale |

| ~175.0 | C-4 | Carbonyl carbon, typical for isoflavones. |

| ~163.0 | C-7 | Aromatic carbon bearing the hydroxyl group, shifted downfield. |

| ~157.5 | C-9 | Aromatic carbon in the chromenone ring. |

| ~153.0 | C-2 | Downfield shift due to adjacent oxygen and phenyl group. |

| ~147.0 | C-4' | Aromatic carbon bearing the nitro group, strongly deshielded. |

| ~140.0 | C-1' | Quaternary carbon of the B-ring. |

| ~130.5 | C-2', C-6' | Deshielded by the adjacent nitro group. |

| ~127.0 | C-5 | Aromatic carbon in the A-ring. |

| ~124.0 | C-3', C-5' | Aromatic carbons in the B-ring. |

| ~123.0 | C-3 | Quaternary carbon of the isoflavone core. |

| ~117.0 | C-10 | Quaternary carbon in the chromenone ring. |

| ~115.5 | C-6 | Aromatic carbon in the A-ring. |

| ~102.5 | C-8 | Aromatic carbon in the A-ring. |

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Broad, Strong | O-H stretch (phenolic) |

| ~1640 | Strong | C=O stretch (γ-pyrone) |

| ~1610, 1580, 1490 | Medium-Strong | C=C stretch (aromatic) |

| ~1520, 1345 | Strong | N-O asymmetric and symmetric stretch (nitro group) |

| ~1260 | Strong | C-O stretch (aryl ether) |

| ~1180 | Medium | C-O stretch (phenol) |

| ~850 | Strong | C-H out-of-plane bend (p-disubstituted benzene) |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z (Mass-to-Charge Ratio) | Ion Type | Predicted Fragmentation Pathway |

| 284.0559 | [M+H]⁺ | Protonated molecule (C₁₅H₁₀NO₅⁺) |

| 282.0403 | [M-H]⁻ | Deprotonated molecule (C₁₅H₈NO₅⁻) |

| 254.0454 | [M+H-NO]⁺ | Loss of nitric oxide radical from the nitro group. |

| 238.0501 | [M+H-NO₂]⁺ | Loss of nitrogen dioxide radical. |

| 137.0239 | [A-ring fragment]⁺ | Retro-Diels-Alder fragmentation of the C-ring, yielding a fragment corresponding to the A-ring. |

| 121.0286 | [B-ring fragment]⁺ | Fragment corresponding to the 4-nitrophenyl group. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like hydroxyls.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Use a standard single-pulse experiment with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Employ an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 1 second.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

A relaxation delay of 2 seconds is recommended.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to aid in the assignment of CH, CH₂, and CH₃ signals.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra manually.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, typically equipped with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the KBr pellet (or the sample on the ATR crystal) in the sample holder.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and assign the characteristic absorption bands to the functional groups present in the molecule (e.g., O-H, C=O, C=C, N-O).

Mass Spectrometry

Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole instrument, coupled to an appropriate ionization source, typically Electrospray Ionization (ESI) for isoflavones.

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

A small amount of a modifier, such as formic acid (0.1%) or ammonium acetate (5 mM), may be added to the solvent to promote ionization.

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode and to observe both protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal intensity of the molecular ion.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments.

-

Select the molecular ion of interest ([M+H]⁺ or [M-H]⁻) as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate fragment ions.

-

Acquire the product ion spectrum.

-

Data Analysis:

-

Determine the accurate mass of the molecular ion to confirm the elemental composition of the molecule.

-

Analyze the fragmentation pattern from the MS/MS spectra to elucidate the structure of the molecule. Propose fragmentation pathways based on the observed neutral losses and the masses of the fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures to obtain them. Researchers can use this information to design experiments, interpret spectral data, and confirm the structure of this and related isoflavone compounds.

In Vitro Efficacy of 7-Hydroxy-4'-nitroisoflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 7-Hydroxy-4'-nitroisoflavone is a synthetic isoflavone, a class of compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The introduction of a nitro group (-NO2) at the 4'-position and a hydroxyl group (-OH) at the 7-position of the isoflavone core suggests potential for significant bioactivity, as these substitutions can influence the molecule's electronic properties and interactions with biological targets. This technical guide provides a comprehensive overview of the available in vitro studies on this compound and related isoflavone derivatives, detailed experimental protocols for key assays, and visualizations of relevant biological pathways.

Quantitative Data on Biological Activities

Direct quantitative in vitro data for this compound is limited in publicly available literature. A study involving its synthesis reported modest activity in assays on the proliferation of endothelial cells, though specific IC50 values were not provided.[1][2] To provide a valuable context for researchers, the following tables summarize quantitative data from in vitro studies on structurally related isoflavones. This comparative data can help in designing experiments and forming hypotheses for the biological potential of this compound.

Table 1: In Vitro Anticancer Activity of Related Isoflavones

| Compound | Cell Line | Assay | IC50 Value | Reference |

| 7-Hydroxyflavone | HeLa (cervical cancer) | MTT | 22.56 µg/mL | [3] |

| 7-Hydroxyflavone | MDA-MB-231 (breast cancer) | MTT | 3.86 µg/mL | [3] |

| Formononetin (7-hydroxy-4'-methoxyisoflavone) | MDA-MB-231 (breast cancer) | MTT | 5.44 µM | [4] |

| Formononetin (7-hydroxy-4'-methoxyisoflavone) | H460 (lung cancer) | MTT | 6.36 µM | [4] |

| Fluorinated 7-hydroxyisoflavone derivative | MCF-7 (breast cancer) | MTT | 11.23 µM | [5] |

Table 2: In Vitro Antioxidant Activity of Related Flavonoids

| Compound | Assay | IC50 Value | Reference |

| 7-Hydroxyflavone | DPPH Radical Scavenging | 5.55 µg/mL | [3][6] |

| Quercetin (positive control) | DPPH Radical Scavenging | 5.85 µM | [7] |

| Luteolin (positive control) | DPPH Radical Scavenging | 4.48 µM | [7] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to guide the evaluation of this compound's biological activities.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-